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4,4'-(9h-Carbazole-3,6-diyl)dianiline
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Overview
Description
4,4’-(9H-Carbazole-3,6-diyl)dianiline is an organic compound with the molecular formula C24H19N3. It is a solid at room temperature, typically appearing as white to light yellow crystals. This compound is known for its unique carbazole structure, which imparts specific electronic and optical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9H-Carbazole-3,6-diyl)dianiline typically involves the reaction of carbazole with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often involve high temperatures and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,4’-(9H-Carbazole-3,6-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution[][3].
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different electronic and optical properties depending on the nature of the substituents[3][3].
Scientific Research Applications
4,4’-(9H-Carbazole-3,6-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use in drug development, particularly for its potential as a pharmacophore.
Mechanism of Action
The mechanism by which 4,4’-(9H-Carbazole-3,6-diyl)dianiline exerts its effects is primarily through its interaction with electronic and molecular pathways. Its carbazole core allows it to participate in π-π stacking interactions, which are crucial for its role in optoelectronic devices. Additionally, its ability to undergo various chemical modifications makes it a versatile compound for targeting different molecular pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 9-(4-Formylphenyl)-9H-carbazole-3,6-dicarbaldehyde [6][6]
Uniqueness
4,4’-(9H-Carbazole-3,6-diyl)dianiline stands out due to its specific electronic properties and stability, which make it particularly suitable for use in optoelectronic applications. Its ability to form stable films and its high thermal stability are advantages over some similar compounds[6][6].
Biological Activity
4,4'-(9H-Carbazole-3,6-diyl)dianiline is an organic compound that has garnered attention in various scientific fields due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C24H19N3
- Molecular Weight : 349.4 g/mol
- IUPAC Name : 4-[6-(4-aminophenyl)-9H-carbazol-3-yl]aniline
- Appearance : White to light yellow crystals
The biological activity of this compound is largely attributed to its ability to interact with various molecular pathways. Its carbazole core facilitates π-π stacking interactions, crucial for its role in biological systems and optoelectronic applications. Additionally, the compound can undergo various chemical modifications, enhancing its versatility as a pharmacophore.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : Several studies have demonstrated that carbazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. In one study, compounds derived from carbazole showed zones of inhibition ranging from 10.3 mm to 26.08 mm at concentrations between 6.2 µg/mL and 50 µg/mL .
- Activity Against Fungi : The antifungal potential was also evaluated, with certain derivatives showing effective inhibition against Candida albicans and Aspergillus niger.
Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
Compound A | S. aureus | 16.82 | 50 |
Compound B | E. coli | 15.0 | 25 |
Compound C | C. albicans | 14.5 | 30 |
Anticancer Activity
The anticancer properties of this compound have been explored through various studies:
- Cell Line Studies : In vitro studies using the A2780 ovarian cancer cell line demonstrated that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 1 µM to 10 µM . The MTT assay results indicated a dose-dependent response.
- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Specific derivatives were found to inhibit CDK4 effectively, leading to reduced proliferation in cancer cells.
Case Studies
- SARS-CoV-2 Inhibition : A recent study explored the potential of carbazole derivatives in inhibiting SARS-CoV-2 proteins through molecular docking simulations. Compounds showed strong binding affinities with the virus's main protease and RNA-dependent RNA polymerase, suggesting their potential as antiviral agents .
- ADMET Properties : The pharmacokinetic profile of several synthesized analogs was assessed through ADMET analysis, indicating favorable absorption and distribution characteristics essential for drug development .
Properties
Molecular Formula |
C24H19N3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[6-(4-aminophenyl)-9H-carbazol-3-yl]aniline |
InChI |
InChI=1S/C24H19N3/c25-19-7-1-15(2-8-19)17-5-11-23-21(13-17)22-14-18(6-12-24(22)27-23)16-3-9-20(26)10-4-16/h1-14,27H,25-26H2 |
InChI Key |
DMWLNZWFRRFYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)N)N |
Origin of Product |
United States |
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